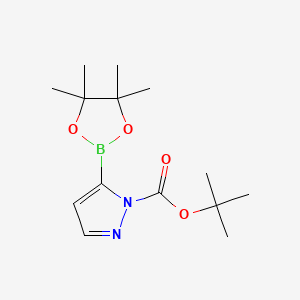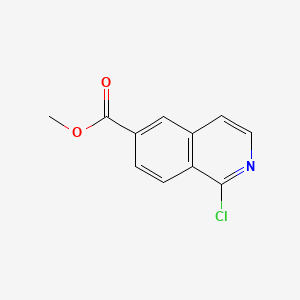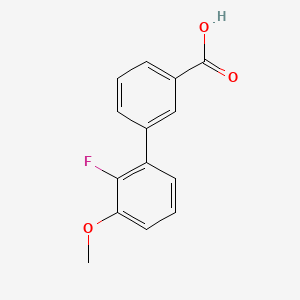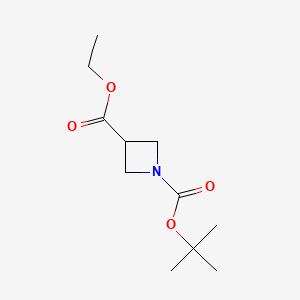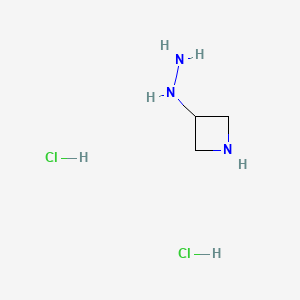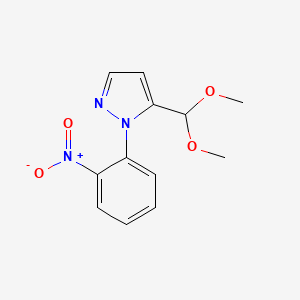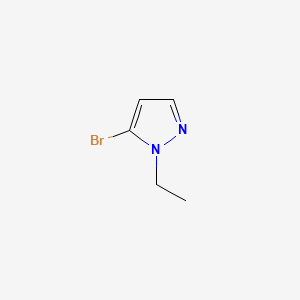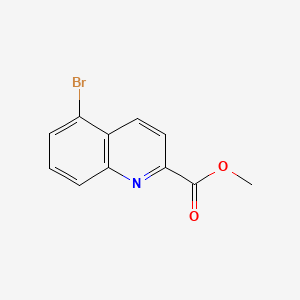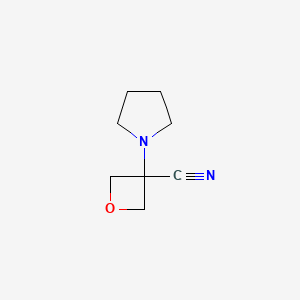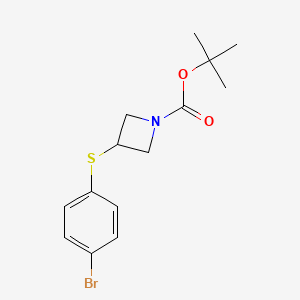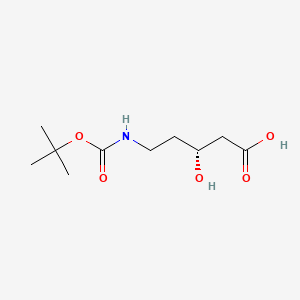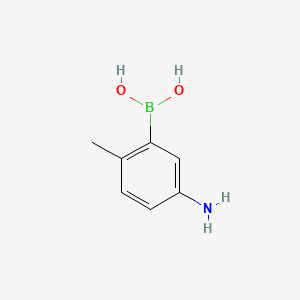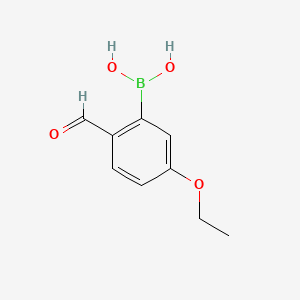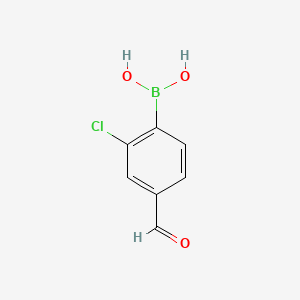
(2-Chloro-4-formylphenyl)boronic acid
Descripción general
Descripción
“(2-Chloro-4-formylphenyl)boronic acid” is a type of boronic acid that has a molecular formula of C7H6BClO3 . It is also known by other names such as “(4-Chloro-2-formylphenyl)boronic acid” and "4-Chloro-2-formylphenylboronic acid" .
Molecular Structure Analysis
The molecular weight of “(2-Chloro-4-formylphenyl)boronic acid” is 184.385 Da . Unfortunately, the specific molecular structure analysis is not available in the search results.Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-4-formylphenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Boronic acids also play a crucial role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Boronic acids, including “(2-Chloro-4-formylphenyl)boronic acid”, are commonly used in organic synthesis, specifically in Suzuki-Miyaura coupling reactions.
- The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds .
- The reaction involves the coupling of a boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base .
- The outcomes of these reactions are biaryl compounds, which are found in a wide range of products, from pharmaceuticals to organic materials .
-
Chemical Biology and Supramolecular Chemistry
- Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in chemical biology and supramolecular chemistry .
- This reaction involves the formation of reversible covalent bonds between boronic acids and diols, which is particularly useful in the sensing of saccharides .
- The outcomes of these reactions can be used in the development of sensors for glucose, which is important in the management of diabetes .
-
Medicinal Chemistry
- Boronic acids are also used in medicinal chemistry, where they are used in the development of new drugs .
- One example is the development of proteasome inhibitors for the treatment of cancer .
- The outcomes of these reactions have led to the development of drugs like bortezomib, which is used in the treatment of multiple myeloma .
-
Dynamic Click Chemistry
- Boronic acid-based dynamic click chemistry is a rapidly advancing field with numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- This involves the use of boronic acid (BA)-mediated cis-diol conjugation .
- The outcomes of these reactions have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
-
Stabilizer and Inhibitor for Enzymes
-
Bactericide
-
Fluoroalkylation Reactions
- 4-Formylphenylboronic acid is a substrate for Suzuki cross-coupling reactions and can be used as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
- This application is particularly important in the synthesis of fluoroalkylated compounds, which have a wide range of uses in medicinal chemistry .
-
Functionalization of Nanoparticles
-
Boron Neutron Capture Therapy (BNCT)
-
Positron Emission Tomography (PET)
Safety And Hazards
Direcciones Futuras
Boronic acids, including “(2-Chloro-4-formylphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . Their chemical properties and biocompatibility have inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future directions include their use in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Propiedades
IUPAC Name |
(2-chloro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMABPNFSBKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681661 | |
| Record name | (2-Chloro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-formylphenyl)boronic acid | |
CAS RN |
1063712-34-4 | |
| Record name | (2-Chloro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



